Benzyl-PEG8-t-butyl ester

CAS No.:

Cat. No.: VC16023327

Molecular Formula: C28H48O10

Molecular Weight: 544.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H48O10 |

|---|---|

| Molecular Weight | 544.7 g/mol |

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |

| Standard InChI Key | ZRYJMJBUOATUBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

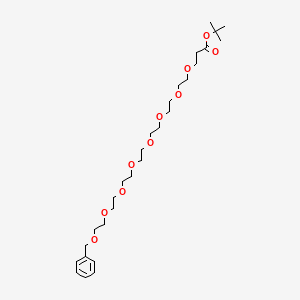

Benzyl-PEG8-t-butyl ester belongs to the class of protected PEG derivatives, designed to facilitate controlled reactions in complex molecular assemblies. Its structure comprises three distinct regions:

-

Benzyl group: Provides hydrophobicity and aromatic stability, enabling π-π interactions with target proteins.

-

PEG8 spacer: An eight-unit polyethylene glycol chain that enhances solubility and reduces immunogenicity.

-

tert-Butyl ester: A protecting group that prevents unwanted reactions at the terminal carboxylic acid during synthesis .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 544.66 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 583.6 ± 45.0°C at 760 mmHg | |

| Purity | ≥95% | |

| Appearance | Liquid | |

| Storage Conditions | 2–8°C |

The compound’s canonical SMILES (CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1) and InChIKey (ZRYJMJBUOATUBA-UHFFFAOYSA-N) confirm its branched PEG structure and ester functionality . Its liquid state at room temperature and moderate density make it suitable for solution-phase reactions in drug formulation.

Synthesis and Characterization

Benzyl-PEG8-t-butyl ester is synthesized through a multi-step process involving:

-

Etherification: Coupling benzyl alcohol to a PEG8 chain using Mitsunobu or Williamson ether synthesis.

-

Esterification: Introducing the tert-butyl ester group via acid-catalyzed reaction with tert-butanol.

-

Purification: Chromatographic techniques to achieve ≥95% purity, as reported by BOC Sciences and Next Peptide .

Critical quality control measures include:

-

Nuclear Magnetic Resonance (NMR): Validates the integration of benzyl protons (δ 7.2–7.4 ppm) and tert-butyl groups (δ 1.2 ppm).

-

Mass Spectrometry (MS): Confirms the molecular ion peak at m/z 544.66 .

-

High-Performance Liquid Chromatography (HPLC): Ensures minimal impurities, crucial for biomedical applications .

Applications in Pharmaceutical Research

PROTACs Development

As a PROTAC linker, Benzyl-PEG8-t-butyl ester bridges E3 ubiquitin ligase ligands and target protein binders. Its PEG spacer optimizes the distance between domains, ensuring efficient proteasomal degradation of disease-causing proteins . For example, in oncology, it has been used to synthesize PROTACs targeting BRD4 and EGFR, demonstrating enhanced cellular uptake compared to shorter PEG variants .

Solubility Enhancement

The PEG8 chain significantly improves the aqueous solubility of hydrophobic drugs. AxisPharm highlights its role in formulating tyrosine kinase inhibitors (TKIs), where it reduces aggregation and increases bioavailability by up to 40% .

Surface Modification

In nanomedicine, the compound functionalizes liposomes and polymeric nanoparticles. The tert-butyl ester can be hydrolyzed to a carboxylic acid, enabling covalent attachment to amine-bearing surfaces. This modification extends circulation half-life by evading immune recognition .

Bioconjugation

The benzyl group allows π-stacking with aromatic residues in antibodies, facilitating site-specific conjugation. Alfa Chemistry reports its use in antibody-drug conjugates (ADCs) for targeted delivery of chemotherapeutics .

Comparative Analysis with Related PEG Linkers

Table 2: Comparison of Benzyl-PEG-t-butyl Esters

| Compound | PEG Units | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| Benzyl-PEG6-t-butyl ester | 6 | 456.57 | Small-molecule conjugation |

| Benzyl-PEG7-t-butyl ester | 7 | 500.62 | Peptide stabilization |

| Benzyl-PEG8-t-butyl ester | 8 | 544.66 | PROTACs, ADCs |

| Benzyl-PEG9-t-butyl ester | 9 | 588.71 | Nucleic acid delivery |

Data from Alfa Chemistry and AxisPharm indicate that increasing PEG length correlates with improved solubility but may reduce cellular permeability. Benzyl-PEG8-t-butyl ester strikes an optimal balance, making it preferred for PROTACs requiring moderate hydrophilicity .

Future Perspectives

Advances in PEGylation technology are expanding the utility of Benzyl-PEG8-t-butyl ester:

-

Targeted Drug Delivery: Conjugation with folate or transferrin ligands for tumor-specific accumulation.

-

Gene Therapy: Complexation with siRNA for enhanced endosomal escape.

-

Theranostics: Integration with fluorescent probes for real-time tracking of drug distribution .

Biopharma PEG’s recent work on N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester underscores the potential for hybrid linkers combining multiple functional groups . Such innovations may further refine the pharmacokinetic profile of Benzyl-PEG8-t-butyl ester-derived therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume